(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine atoms on both the phenyl and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2-bromoaniline and 5-bromothiophene-3-carbaldehyde.
Formation of the Enamine: The first step involves the formation of an enamine intermediate by reacting 2-bromoaniline with 5-bromothiophene-3-carbaldehyde in the presence of a base such as pyridine.
Cyanation: The enamine intermediate is then subjected to cyanation using a cyanating agent like malononitrile under basic conditions to introduce the cyano group.
Cyclization and Amide Formation: The final step involves cyclization and amide formation, typically achieved by heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl and thiophene rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized phenyl and thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atoms allow for further functionalization through cross-coupling reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. Its ability to interact with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a building block for polymers with specific electronic properties.
Mechanism of Action
The mechanism by which (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated rings suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(2-chlorophenyl)-3-(5-chlorothiophen-3-yl)-2-cyanoprop-2-enamide: Similar structure but with chlorine atoms instead of bromine.
(Z)-N-(2-fluorophenyl)-3-(5-fluorothiophen-3-yl)-2-cyanoprop-2-enamide: Fluorine-substituted analog.
(Z)-N-(2-iodophenyl)-3-(5-iodothiophen-3-yl)-2-cyanoprop-2-enamide: Iodine-substituted analog.
Uniqueness
The bromine atoms in (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide confer unique reactivity compared to its halogenated analogs
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)10(7-17)5-9-6-13(16)20-8-9/h1-6,8H,(H,18,19)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPJXBDIICRSR-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC(=C2)Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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